Methyl 2-methoxypyrimidine-5-carboxylate
Overview
Description
Methyl 2-methoxypyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to exhibit various biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Biochemical Pathways
Studies on similar pyrimidine derivatives suggest potential neuroprotective and anti-inflammatory properties . These compounds have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .
Result of Action
Some pyrimidine derivatives have shown promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-methoxypyrimidine-5-carboxylate can be achieved through several methods. One versatile method involves the reaction of 5-bromo-2-methoxypyrimidine with n-butyllithium (n-BuLi) followed by carbon dioxide (CO2) treatment . Another approach includes the condensation of methyl formate with methyl 3,3-dimethoxypropionate in the presence of sodium hydride (NaH) .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxypyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
Methyl 2-methoxypyrimidine-5-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in studies involving nucleic acid analogs and enzyme inhibitors.
Medicine: Research on potential pharmaceutical applications, such as antiviral and anticancer agents, often involves this compound.
Industry: It is used in the production of agrochemicals and other industrial chemicals .
Comparison with Similar Compounds
Methyl 2-methoxypyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
- 2-methoxypyrimidine-5-carboxylic acid
- 2-methoxypyrimidine-4-carboxylate
- 2-methoxypyrimidine-6-carboxylate
These compounds share similar structures but differ in the position and type of functional groups attached to the pyrimidine ring. This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and applications .
Properties
IUPAC Name |
methyl 2-methoxypyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6(10)5-3-8-7(12-2)9-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODEORWXODGHOOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80504874 | |
Record name | Methyl 2-methoxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38373-46-5 | |
Record name | 5-Pyrimidinecarboxylic acid, 2-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38373-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methoxypyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80504874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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